5-Chloro-2-iodo-4-methylpyridine
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Overview
Description
5-Chloro-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClIN. It is a solid compound with a molecular weight of 253.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-iodo-4-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . The process can be summarized as follows:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl derivatives, which are valuable intermediates in pharmaceutical and material science research .
Scientific Research Applications
5-Chloro-2-iodo-4-methylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Chloro-5-iodo-4-methylpyridine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
Uniqueness
5-Chloro-2-iodo-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms in the pyridine ring allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H5ClIN |
---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 |
InChI Key |
JHMADXGGKXMFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)I |
Origin of Product |
United States |
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